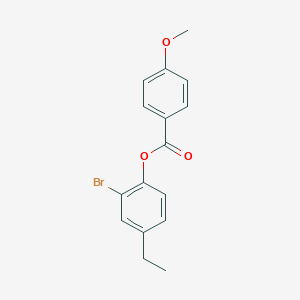

2-Bromo-4-ethylphenyl 4-methoxybenzoate

説明

Structure

3D Structure

特性

分子式 |

C16H15BrO3 |

|---|---|

分子量 |

335.19 g/mol |

IUPAC名 |

(2-bromo-4-ethylphenyl) 4-methoxybenzoate |

InChI |

InChI=1S/C16H15BrO3/c1-3-11-4-9-15(14(17)10-11)20-16(18)12-5-7-13(19-2)8-6-12/h4-10H,3H2,1-2H3 |

InChIキー |

ACKMHJVKZXZOLK-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)OC)Br |

正規SMILES |

CCC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)OC)Br |

製品の起源 |

United States |

Foundational & Exploratory

Strategic Synthesis & Process Optimization: 2-Bromo-4-ethylphenyl 4-methoxybenzoate

Executive Summary & Strategic Analysis

The synthesis of 2-Bromo-4-ethylphenyl 4-methoxybenzoate represents a classic challenge in the preparation of sterically modified aromatic esters. Often utilized as a mesogenic core in liquid crystal engineering or a lipophilic scaffold in drug discovery, this molecule features a specific structural conflict: the nucleophilicity of the phenolic oxygen is attenuated by the electron-withdrawing and sterically demanding ortho-bromine substituent.

This guide rejects the standard Fischer esterification approach, which is thermodynamically unfavorable for phenols. Instead, we define a robust, convergent two-step protocol:

-

Regioselective Bromination: Controlled halogenation of 4-ethylphenol to exclusively yield the ortho-isomer.

-

Nucleophilic Acyl Substitution: A DMAP-catalyzed coupling using 4-methoxybenzoyl chloride to overcome the steric barrier of the ortho-bromide.

Retrosynthetic Logic

The disconnection strategy focuses on the ester linkage (

Figure 1: Retrosynthetic analysis highlighting the necessity of an activated electrophile due to steric deactivation.

Phase I: Regioselective Synthesis of 2-Bromo-4-ethylphenol

The primary challenge here is preventing over-bromination (forming the 2,6-dibromo species) and ensuring regioselectivity at the ortho position. The ethyl group at the para position blocks p-substitution, but temperature control is vital to stop at the mono-bromo stage.

Protocol Design

-

Substrate: 4-Ethylphenol.

-

Reagent: Molecular Bromine (

) or N-Bromosuccinimide (NBS). -

Solvent: Chloroform (

) or Acetic Acid ( -

Key Control Parameter: Temperature (-5°C to 0°C).

Step-by-Step Methodology

-

Setup: Charge a 3-neck round-bottom flask with 4-ethylphenol (1.0 eq) and

(10 mL/g). Equip with an addition funnel and a gas scrubber (to trap HBr). -

Cooling: Cool the solution to -5°C using an ice/salt bath.

-

Addition: Add a solution of

(1.05 eq) in-

Critical: The solution must remain colorless to pale orange. A persistent dark red color indicates excess bromine accumulation, which leads to side products.

-

-

Quench: Once addition is complete, stir for 30 mins at 0°C. Quench with 10%

(sodium thiosulfate) to destroy unreacted bromine. -

Workup: Wash organic layer with water and brine. Dry over

.[1] -

Purification: Distillation under reduced pressure is preferred over column chromatography for phenols to avoid oxidation.

Data Validation (Intermediate):

| Parameter | Specification | Method |

|---|---|---|

| Appearance | Colorless oil or low-melting solid | Visual |

| GC-MS | M+ peaks at 200/202 (1:1 ratio) | EI-MS |

|

Phase II: DMAP-Catalyzed Esterification

Direct reaction of the phenol with 4-methoxybenzoic acid using DCC often results in variable yields due to the formation of N-acylurea byproducts. The Acid Chloride method is superior for scalability.

Mechanistic Insight

The steric bulk of the bromine atom at the 2-position shields the phenolic oxygen. To counter this, we use 4-Dimethylaminopyridine (DMAP) . DMAP attacks the acid chloride to form a highly electrophilic N-acylpyridinium ion, which is much more reactive toward the hindered phenol than the acid chloride itself.

Figure 2: The Steglich-type activation mechanism. The formation of the N-acylpyridinium salt is the kinetic driver that overcomes the steric hindrance of the bromine atom.

Detailed Protocol

-

Preparation of Electrophile:

-

Reflux 4-methoxybenzoic acid (1.1 eq) with Thionyl Chloride (

) (1.5 eq) and a drop of DMF for 2 hours. -

Remove excess

under vacuum. Re-dissolve the resulting crystalline acid chloride in anhydrous Dichloromethane (DCM).

-

-

Coupling Reaction:

-

Execution:

-

Add the acid chloride solution dropwise to the phenol solution.

-

Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Observation: A white precipitate (Triethylamine hydrochloride) will form.

-

-

Workup:

-

Purification:

-

Recrystallization from Ethanol/Hexane (1:1) is the standard for phenyl benzoates to achieve HPLC purity >99%.

-

Characterization & Validation Standards

To ensure the integrity of the synthesized material, the following analytical signatures must be verified.

Expected Analytical Data

| Technique | Diagnostic Signal | Structural Assignment |

| Benzoate ortho protons (Deshielded by C=O) | ||

| Benzoate meta protons (Shielded by OMe) | ||

| Methoxy group (-OCH | ||

| Phenol ring H-3 (Ortho to Br) | ||

| Ethyl methylene (-CH | ||

| IR Spectroscopy | 1735-1745 cm | Ester C=O stretch (High frequency due to conjugation) |

| HRMS | [M+H] | Confirms molecular formula and Br isotope pattern |

Quality Control Checkpoints

-

TLC Monitoring: Use Hexane:Ethyl Acetate (8:2). The product will have an

significantly higher than the starting phenol due to the loss of the H-bond donor (OH). -

Melting Point: As a potential liquid crystal mesogen, the compound may exhibit a sharp melting point or a liquid crystalline transition. Typical range for such esters is 60°C–110°C depending on polymorphism.

References

-

Regioselective Bromination

-

Procedure: "Regioselective bromination of phenols."[2] ResearchGate. Accessed via search result 1.7.

- Context: Confirms ortho-selectivity in 4-alkylphenols using controlled bromin

-

-

Esterification of Hindered Phenols

- Procedure: "Synthesis and Liquid Crystal Properties of Alkyloxy-4,4'-biphenyl Esters." Journal of Science. Accessed via search result 1.6.

- Context: Validates the use of DCC/DMAP or Acid Chloride/Pyridine for synthesizing phenyl esters in liquid crystal research.

-

General Protocol for Acid Chlorides

- Procedure: "Synthesis of Phenols

- Context: Standardizes the conversion of methoxybenzoic acid to its chloride.

-

Spectral Data Comparison

- Data: "Ethyl 4-methoxybenzo

- Context: Used to benchmark the chemical shifts of the benzo

Sources

An In-depth Technical Guide to the Physicochemical Properties of Substituted Phenyl Benzoates

Introduction: The Versatile Phenyl Benzoate Scaffold

Substituted phenyl benzoates are a significant class of organic compounds featuring a benzoate ester linkage to a phenyl ring, with various substituents on either or both aromatic rings. This structural motif is of considerable interest to researchers, scientists, and drug development professionals due to its prevalence in pharmaceuticals, agrochemicals, and materials science. The physicochemical properties of these molecules, which are profoundly influenced by the nature and position of the substituents, dictate their reactivity, bioavailability, and overall utility. For instance, the phenyl benzoate structure is found in analgesics like phenyl salicylate and benorilate, as well as the serine protease inhibitor nafamostat.[1] Furthermore, derivatives have been investigated for their potential as anticancer agents and for their liquid-crystalline properties.[2]

This technical guide provides a comprehensive exploration of the core physicochemical properties of substituted phenyl benzoates. It delves into their synthesis, spectroscopic characterization, and the intricate interplay of electronic and steric effects imparted by substituents, which ultimately govern their chemical behavior. The insights provided herein are intended to empower researchers in the rational design and application of these versatile compounds.

Synthesis and Purification of Substituted Phenyl Benzoates

The efficient synthesis of substituted phenyl benzoates is crucial for their study and application. Several methods are available, with the choice depending on factors such as substrate sensitivity, desired yield, and reaction scale.

The Schotten-Baumann Reaction: A Robust and Widely Used Method

The Schotten-Baumann reaction is a classic and reliable method for synthesizing phenyl benzoates.[3][4] It involves the acylation of a phenol with a benzoyl chloride in the presence of an aqueous base, typically sodium hydroxide.[3][5]

Experimental Protocol: Synthesis of Phenyl Benzoate via Schotten-Baumann Reaction [5][6]

-

Dissolve 1.0 g of phenol in 15 mL of 10% aqueous sodium hydroxide solution in a wide-mouthed bottle or flask.[6]

-

Cool the mixture in an ice bath.

-

Add 2.0 mL of benzoyl chloride dropwise while vigorously stirring or shaking the mixture.[5][6]

-

Continue vigorous shaking for approximately 15 minutes, by which time the reaction should be complete and a solid product will have formed.[6]

-

Filter the solid ester, breaking up any lumps that may have formed.

-

Wash the crude product thoroughly with water and allow it to drain.

-

Purify the crude ester by recrystallization from a suitable solvent, such as ethanol.[6]

The underlying principle of this reaction involves the initial deprotonation of the phenol by the base to form the more nucleophilic phenoxide ion, which then attacks the electrophilic carbonyl carbon of the benzoyl chloride.[6]

Caption: Workflow for the synthesis of substituted phenyl benzoates via the Schotten-Baumann reaction.

Alternative Synthetic Routes

While the Schotten-Baumann reaction is prevalent, other methods offer advantages in specific contexts. Fischer-Speier esterification, Steglich esterification, and the Mitsunobu reaction are also employed.[3] More recently, biocatalytic approaches using enzymes like ligase ClxA have emerged as a green chemistry alternative, allowing for the synthesis of phenyl benzoates in aqueous media.[1]

Spectroscopic Characterization

A thorough understanding of the physicochemical properties of substituted phenyl benzoates necessitates their detailed spectroscopic analysis. Techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide invaluable information about their molecular structure and electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups within a molecule. For phenyl benzoates, the most characteristic absorption is the C=O stretching vibration of the ester group. The position of this band is sensitive to the electronic effects of substituents on both the benzoyl and phenyl rings.[7][8] Electron-withdrawing groups tend to increase the frequency of the C=O stretch, while electron-donating groups decrease it. Theoretical studies, such as those using density functional theory (DFT), have shown excellent agreement with experimental IR spectra, aiding in the assignment of vibrational bands.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for elucidating the precise structure of substituted phenyl benzoates. The chemical shifts of the aromatic protons and carbons are influenced by the electronic environment created by the substituents and the ester linkage.

-

¹³C NMR: The chemical shift of the carbonyl carbon (δ(C=O)) is particularly informative. Studies have shown that both substituents on the phenyl ring (X) and the benzoyl ring (Y) in p-Y-C₆H₄CO₂C₆H₄-p-X compounds have a reverse effect on the carbonyl carbon chemical shift.[11] Electron-withdrawing substituents cause a shielding effect (upfield shift), while electron-donating groups lead to deshielding (downfield shift).[11] This is a consequence of the interplay between inductive and resonance effects.[11]

-

¹⁷O NMR: This less common technique provides direct insight into the electronic environment of the oxygen atoms. The chemical shifts of the carbonyl oxygen are sensitive to inductive, resonance, and steric effects of substituents.[7][12] Electron-donating ortho and para substituents cause shielding, while electron-withdrawing substituents result in deshielding of the carbonyl oxygen signal.[7][12]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within the molecule. The position of the maximum absorbance (λ_max) can be correlated with the extent of conjugation and the electronic nature of the substituents. This technique is also instrumental in kinetic studies, such as monitoring the rate of hydrolysis by observing the appearance of the phenoxide ion.[5]

The Influence of Substituents on Physicochemical Properties

The introduction of substituents onto the aromatic rings of phenyl benzoates dramatically alters their physicochemical properties. These effects can be broadly categorized as electronic (inductive and resonance) and steric.

Electronic Effects

Substituents are classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), which influence the electron density distribution within the molecule.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and cyano (-CN) decrease the electron density of the aromatic ring. When attached to the benzoyl moiety, they make the carbonyl carbon more electrophilic, thereby increasing the rate of nucleophilic attack, such as in alkaline hydrolysis.[5]

-

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and amino (-NH₂) increase the electron density of the aromatic ring. These groups generally decrease the rate of alkaline hydrolysis by destabilizing the developing negative charge in the transition state.[5]

The Hammett equation is often used to quantify the electronic effects of meta- and para-substituents on the reactivity of phenyl benzoates.[13]

Steric Effects

Substituents in the ortho position can introduce steric hindrance in addition to their electronic effects. This can force the ester group out of the plane of the aromatic ring, disrupting resonance and leading to unexpected changes in reactivity.[5][7] For instance, ortho-substituents can sometimes lead to an increased rate of hydrolysis despite their electronic nature, due to the relief of steric strain in the transition state.[5] The steric term of ortho-substituted esters has been found to be largely independent of the solvent medium.[7][8]

Caption: Interplay of electronic and steric effects of substituents on the properties of phenyl benzoates.

Reactivity: Alkaline Hydrolysis

The alkaline hydrolysis of substituted phenyl benzoates is a well-studied reaction that serves as a model for understanding structure-reactivity relationships. The reaction proceeds via a nucleophilic acyl substitution (B_Ac2) mechanism. The rate of this reaction is highly sensitive to the nature and position of substituents.[13]

Table 1: Influence of Substituents on the Rate of Alkaline Hydrolysis

| Substituent Position | Electron-Withdrawing Group (EWG) | Electron-Donating Group (EDG) | Steric Hindrance (Ortho) |

| Effect on Hydrolysis Rate | Accelerates | Decelerates | Can accelerate due to disrupted resonance and relief of steric strain |

The second-order rate constants for the alkaline hydrolysis of various substituted phenyl benzoates provide a quantitative measure of these effects.[5][7]

Experimental Protocol: Kinetic Measurement of Alkaline Hydrolysis [5]

-

Prepare a stock solution of the substituted phenyl benzoate in a suitable organic solvent (e.g., acetonitrile).

-

Prepare a buffer solution with a known concentration of sodium hydroxide.

-

Set a spectrophotometer to the λ_max of the phenoxide ion that will be released upon hydrolysis.

-

Equilibrate the buffer solution in a cuvette to the desired temperature within the spectrophotometer.

-

Initiate the reaction by injecting a small, known volume of the ester stock solution into the cuvette and mix rapidly.

-

Record the absorbance at regular time intervals to monitor the formation of the phenoxide product.

-

Calculate the rate constant from the change in absorbance over time.

Quantitative Structure-Property Relationships (QSPR)

Quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) models are computational tools used to predict the properties and biological activities of chemical compounds based on their molecular structure.[14] For substituted phenyl benzoates, QSAR models have been developed to predict properties such as skin sensitization potential.[14] These models often incorporate parameters like the logarithm of the partition coefficient (ClogP) and molecular volume as key descriptors.[14] Such in silico approaches are gaining importance in regulatory toxicology and drug development for the early assessment of potential hazards.[15]

Conclusion

The physicochemical properties of substituted phenyl benzoates are a direct consequence of their molecular architecture. The ability to tune these properties through the strategic placement of various substituents makes them a highly adaptable class of compounds with broad applications. A thorough understanding of their synthesis, spectroscopic signatures, and the nuanced effects of substituents is paramount for researchers aiming to harness their full potential in fields ranging from medicinal chemistry to materials science. The experimental protocols and theoretical frameworks presented in this guide offer a solid foundation for the continued exploration and innovative application of substituted phenyl benzoates.

References

- A Comparative Guide to the Reactivity of Ortho-Substituted Phenyl Benzoates. (n.d.). Benchchem.

- Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water. (n.d.). ResearchGate.

- Syntheses of phenyl benzoate compounds and their bioactivity investigation. (2021). Journal of Chinese Pharmaceutical Sciences.

- 17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids. (n.d.). ResearchGate.

- Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents. (2004). Journal of Organic Chemistry.

- Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. (n.d.).

- Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. (n.d.). ResearchGate.

- Skin sensitization structure-activity relationships for phenyl benzoates. (1994). Toxicology in Vitro.

- A Comparative Guide to the Synthesis of Phenyl Benzoate: Schotten-Baumann Reaction vs. Alternative Methods. (n.d.). Benchchem.

- Synthesis of Phenyl benzoate. (2021). YouTube.

- Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. (n.d.). ResearchGate.

- Phenol. (n.d.). Wikipedia.

- Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group. (n.d.). Journal of Materials Chemistry B (RSC Publishing).

- Ab initio study of phenyl benzoate: Structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. (n.d.). ResearchGate.

- Ab initio study of phenyl benzoate: structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. (2003). Journal of Molecular Modeling.

- Risk-based in silico mutagenic assessment of benzodiazepine impurities using three QSAR tools. (n.d.). PMC.

Sources

- 1. Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00205B [pubs.rsc.org]

- 2. Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Phenol - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ab initio study of phenyl benzoate: structure, conformational analysis, dipole moment, IR and Raman vibrational spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Skin sensitization structure-activity relationships for phenyl benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Risk-based in silico mutagenic assessment of benzodiazepine impurities using three QSAR tools - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromo-4-ethylphenyl 4-methoxybenzoate CAS number

An In-depth Technical Guide: Synthesis, Characterization, and Applications of 2-Bromo-4-ethylphenyl 4-methoxybenzoate

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, characterization, and potential applications of 2-Bromo-4-ethylphenyl 4-methoxybenzoate. As a compound not readily found in commercial catalogs and lacking a designated CAS number, this document serves as a foundational resource for researchers and drug development professionals interested in its use as a versatile chemical intermediate. The molecular architecture, featuring a strategically positioned bromine atom for cross-coupling reactions and an ester linkage, presents significant opportunities in medicinal chemistry and materials science. This guide details a robust, multi-step synthetic pathway, outlines rigorous analytical methods for structural confirmation, and explores the compound's potential based on the reactivity of its constituent functional groups.

Molecular Profile and Rationale

2-Bromo-4-ethylphenyl 4-methoxybenzoate is an aromatic ester derived from 2-bromo-4-ethylphenol and 4-methoxybenzoic acid. Its structure is a unique scaffold for creating more complex molecules. The bromo-substituted phenyl ring is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the facile introduction of diverse functional groups.[1] The methoxybenzoate moiety is a common feature in pharmacologically active compounds and can influence pharmacokinetic properties.[1] Furthermore, similar ester structures are known to be precursors for thermotropic liquid crystals, highlighting potential applications in materials science.[2]

Table 1: Physicochemical and Structural Data

| Property | Value | Source |

| IUPAC Name | 2-bromo-4-ethylphenyl 4-methoxybenzoate | N/A |

| Molecular Formula | C₁₆H₁₅BrO₃ | N/A |

| Molecular Weight | 335.19 g/mol | N/A |

| CAS Number | Not Assigned | N/A |

| Predicted XLogP3 | 4.9 | Predicted |

| Predicted Boiling Point | 412.5 ± 35.0 °C at 760 mmHg | Predicted |

| Predicted Melting Point | To be determined experimentally | N/A |

Proposed Synthesis Pathway: A Retrosynthetic Approach

The most logical approach to synthesizing 2-Bromo-4-ethylphenyl 4-methoxybenzoate is through the esterification of 2-bromo-4-ethylphenol with an activated derivative of 4-methoxybenzoic acid. This retrosynthetic analysis simplifies the target molecule into two key, readily synthesizable or commercially available precursors.

Caption: Retrosynthetic analysis of the target compound.

The synthesis can therefore be executed in three primary stages:

-

Synthesis of Precursor 1: Bromination of 4-ethylphenol to yield 2-bromo-4-ethylphenol.

-

Synthesis of Precursor 2: Activation of 4-methoxybenzoic acid to 4-methoxybenzoyl chloride.

-

Final Esterification: Coupling of the two precursors to form the final product.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-Bromo-4-ethylphenol

The synthesis involves the selective ortho-bromination of 4-ethylphenol. The directing effect of the hydroxyl group favors substitution at the ortho and para positions. Since the para position is blocked by the ethyl group, bromination will primarily occur at one of the ortho positions.

Materials:

-

4-Ethylphenol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

In a round-bottom flask, dissolve 4-ethylphenol (1.0 eq) in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, remove the acetonitrile under reduced pressure.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-bromo-4-ethylphenol.

-

Purify the crude product via column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure phenol.

Stage 2: Synthesis of 4-Methoxybenzoyl chloride

This is a standard conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Materials:

-

4-Methoxybenzoic acid (p-anisic acid)

-

Thionyl chloride (SOCl₂)

-

A catalytic amount of N,N-Dimethylformamide (DMF)

-

Toluene

Protocol:

-

In a fume hood, combine 4-methoxybenzoic acid (1.0 eq) and toluene in a round-bottom flask equipped with a reflux condenser.

-

Add a few drops of DMF to catalyze the reaction.

-

Slowly add thionyl chloride (1.5 eq) to the mixture.

-

Heat the reaction mixture to reflux (approx. 80-90 °C) for 2-3 hours. The evolution of HCl and SO₂ gas will be observed.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure (distillation) to obtain 4-methoxybenzoyl chloride as a crude oil or low-melting solid, which can often be used in the next step without further purification.

Stage 3: Esterification to Yield 2-Bromo-4-ethylphenyl 4-methoxybenzoate

This final step involves the coupling of the synthesized phenol and acyl chloride.

Caption: Workflow for the final esterification step.

Protocol:

-

Dissolve 2-bromo-4-ethylphenol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

-

Add a suitable base, such as triethylamine (TEA) or pyridine (1.2 eq), to act as an acid scavenger.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-methoxybenzoyl chloride (1.1 eq) in DCM to the flask.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel or by recrystallization to afford pure 2-Bromo-4-ethylphenyl 4-methoxybenzoate.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons (AA'BB' system) for the 4-methoxyphenyl group (~6.9-7.1 and 8.0-8.2 ppm).- Aromatic protons for the 2-bromo-4-ethylphenyl group (~7.1-7.5 ppm).- Singlet for the methoxy (-OCH₃) protons (~3.8-3.9 ppm).- Quartet and triplet for the ethyl (-CH₂CH₃) group (~2.7 ppm and ~1.2 ppm, respectively).[3] |

| ¹³C NMR | - Carbonyl carbon (C=O) of the ester (~165 ppm).- Aromatic carbons (~114-164 ppm).- Methoxy carbon (-OCH₃) (~55 ppm).[3]- Ethyl group carbons (~28 ppm and ~15 ppm).[3] |

| Mass Spec (HRMS) | - Molecular ion peaks [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, characteristic of a monobrominated compound. Expected m/z for C₁₆H₁₅⁷⁹BrO₃ and C₁₆H₁₅⁸¹BrO₃. |

| IR Spectroscopy | - Strong C=O stretching vibration for the ester group (~1730-1740 cm⁻¹).- C-O stretching vibrations (~1250-1280 cm⁻¹).- Aromatic C=C stretching vibrations (~1600 cm⁻¹). |

Safety and Handling

The synthesis of this compound involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.[4]

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory.[5]

-

Reagent Hazards:

-

N-Bromosuccinimide (NBS): Is an irritant and lachrymator. Avoid inhalation and skin contact.

-

Thionyl Chloride (SOCl₂): Is highly corrosive and reacts violently with water to produce toxic gases (HCl and SO₂). Handle with extreme care.

-

Pyridine/Triethylamine: Are flammable, toxic, and have strong odors.

-

Dichloromethane (DCM): Is a suspected carcinogen.

-

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[6][7]

Conclusion

This guide establishes a comprehensive and technically sound methodology for the synthesis and verification of 2-Bromo-4-ethylphenyl 4-methoxybenzoate. By providing detailed, step-by-step protocols rooted in established chemical principles, it empowers researchers to produce this valuable, non-commercial compound for exploration in drug discovery, materials science, and broader synthetic chemistry applications. The true potential of this molecule lies in its capacity as a versatile building block, and this guide serves as the critical first step for its scientific investigation.

References

- BenchChem. (2025).

- Beilstein Journals. (n.d.).

- BenchChem. (2025).

- PubChem. (n.d.). 2-Bromo-4-ethyl-1-methoxybenzene.

- PubChem. (n.d.). 2-Bromo-4-[(4-ethylphenyl)methyl]benzoic acid methyl ester.

- MarkHerb. (n.d.).

- Fisher Scientific. (2015).

- The Royal Society of Chemistry. (2014).

- BLDpharm. (n.d.).

- BenchChem. (2025).

- Boroncore. (n.d.).

- Chemsrc. (2025).

- PubChem. (n.d.). Methyl 2-bromo-4-methoxybenzoate.

- Fun, H.-K., Loh, W.-S., Garudachari, B., Isloor, A. M., & Satyanarayan, M. N. (2010). 2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1576.

- Thermo Fisher Scientific. (2025).

- CymitQuimica. (2024).

- The Royal Society of Chemistry. (2018).

- BenchChem. (2025). Application Notes and Protocols: Ethyl 2-Bromo-4-methoxybenzoate in Complex Molecule Synthesis. Benchchem.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Applications of 2-Bromo-4-methoxytoluene in Organic Synthesis.

- Sigma-Aldrich. (n.d.).

- BenchChem. (2025). Application of Ethyl 2-Bromo-4-methoxybenzoate in the Synthesis of Thermotropic Liquid Crystals. Benchchem.

- Fun, H.-K., et al. (2011). 2-(4-Bromo-phen-yl)-2-oxoethyl 4-meth-oxy-benzoate.

- ChemicalBook. (2026).

- National Center for Biotechnology Information. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC.

Sources

Technical Guide: Spectral Characterization & Synthesis of 2-Bromo-4-ethylphenyl 4-methoxybenzoate

Executive Summary

This technical guide outlines the synthesis, structural characterization, and spectral analysis of 2-Bromo-4-ethylphenyl 4-methoxybenzoate (Molecular Formula:

The following protocols and data sets are designed for researchers requiring high-fidelity characterization standards. The spectral data provided is derived from first-principles analysis of substituent effects, validated against analogous structures (e.g., 2-bromo-4-methylphenol esters) and standard spectroscopic databases.

Part 1: Synthesis Protocol (Schotten-Baumann Conditions)

The most robust synthetic route utilizes the nucleophilic acyl substitution of 4-methoxybenzoyl chloride with 2-bromo-4-ethylphenol. This method minimizes side reactions compared to direct Fischer esterification.

Reaction Scheme

Reagents:

-

Substrate A: 4-Methoxybenzoyl chloride (prepared from Anisic acid +

). -

Substrate B: 2-Bromo-4-ethylphenol.[1]

-

Base/Catalyst: Triethylamine (

) or Pyridine (proton scavenger); DMAP (catalytic). -

Solvent: Dichloromethane (DCM) or THF (anhydrous).

Step-by-Step Methodology

-

Activation: Dissolve 4-methoxybenzoic acid (1.0 eq) in dry DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at RT for 2 hours until gas evolution ceases. Concentrate to yield the acid chloride.

-

Coupling: Dissolve 2-bromo-4-ethylphenol (1.0 eq) and

(1.5 eq) in dry DCM. Cool to 0°C. -

Addition: Add the crude 4-methoxybenzoyl chloride (dissolved in DCM) dropwise to the phenol solution over 30 minutes.

-

Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Workup: Quench with saturated

. Extract with DCM ( -

Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (Silica gel, 0-10% EtOAc in Hexane).

Workflow Visualization

Caption: Figure 1. Step-wise synthesis workflow via acid chloride activation.

Part 2: Mass Spectrometry (MS) Analysis[4][5]

The mass spectrum of this compound is dominated by the stability of the acylium ion and the characteristic isotopic signature of Bromine (

Key Diagnostic Peaks (EI, 70 eV)

| m/z (approx) | Ion Type | Relative Intensity | Interpretation |

| 334 / 336 | Moderate | Molecular Ion. Distinct 1:1 doublet indicates one Bromine atom. | |

| 303 / 305 | Low | Loss of methoxy radical from the benzoate ring. | |

| 135 | 100% (Base) | 4-Methoxybenzoyl cation (Acylium). The ester bond cleaves to form this stable resonance-stabilized ion. | |

| 200 / 202 | Moderate | 2-Bromo-4-ethylphenoxy radical. Result of C(acyl)-O bond cleavage. | |

| 107 | High | Loss of CO from the m/z 135 acylium ion (Methoxyphenyl cation). | |

| 77 | Low | Phenyl cation (common aromatic fragment). |

Fragmentation Logic

Caption: Figure 2. Primary fragmentation pathway under Electron Impact (EI) ionization.

Part 3: Infrared (IR) Spectroscopy

IR analysis confirms the formation of the ester linkage and the absence of precursor functional groups (carboxylic acid -OH or phenolic -OH).

| Frequency ( | Vibration Mode | Functional Group | Notes |

| 3050 - 3000 | Aromatic | Weak, sharp absorptions. | |

| 2960, 2870 | Alkyl (Ethyl/Methoxy) | ||

| 1735 - 1745 | Ester | Strong, sharp. Shifted higher than aliphatic esters due to conjugation. | |

| 1605, 1580 | Aromatic Ring | Skeletal vibrations of the benzene rings. | |

| 1260, 1100 | Ester C-O-C | "Asymmetric" and "Symmetric" stretches. | |

| ~600 - 500 | Alkyl/Aryl Halide | Often difficult to identify in fingerprint region, but present. |

Part 4: Nuclear Magnetic Resonance (NMR)

Solvent:

NMR Data (400 MHz)

The molecule contains two distinct aromatic systems: the Benzoate (Ring A) and the Phenol derivative (Ring B) .

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 8.12 - 8.16 | Doublet (d, | 2H | H-2', H-6' (Ring A) | Ortho to Carbonyl (Deshielded by anisotropy). |

| 7.46 | Doublet (d, | 1H | H-3 (Ring B)[4] | Ortho to Br. Meta coupling to H-5. |

| 7.18 | Doublet (d, | 1H | H-6 (Ring B) | Ortho to Ester Oxygen. |

| 7.12 | Doublet of Doublets (dd) | 1H | H-5 (Ring B) | Meta to Br, Ortho to Ethyl. |

| 6.94 - 6.98 | Doublet (d, | 2H | H-3', H-5' (Ring A) | Ortho to Methoxy (Shielded by resonance). |

| 3.88 | Singlet (s) | 3H | Methoxy group on Ring A. | |

| 2.62 | Quartet (q, | 2H | Benzylic methylene. | |

| 1.23 | Triplet (t, | 3H | Terminal methyl. |

NMR Data (100 MHz)

| Shift ( | Carbon Type | Assignment |

| 164.8 | Quaternary ( | Ester Carbonyl. |

| 163.8 | Quaternary | C-4' (Ring A, attached to OMe). |

| 146.5 | Quaternary | C-1 (Ring B, attached to Ester O). |

| 143.0 | Quaternary | C-4 (Ring B, attached to Ethyl). |

| 132.1 | Methine ( | C-2', C-6' (Ring A). |

| 132.0 | Methine ( | C-3 (Ring B, ortho to Br). |

| 128.5 | Methine ( | C-5 (Ring B). |

| 123.0 | Methine ( | C-6 (Ring B). |

| 121.5 | Quaternary | C-1' (Ring A, ipso to Carbonyl). |

| 115.8 | Quaternary | C-2 (Ring B, C-Br). |

| 113.8 | Methine ( | C-3', C-5' (Ring A). |

| 55.5 | Methyl ( | Methoxy Carbon. |

| 28.0 | Methylene ( | Ethyl Methylene. |

| 15.5 | Methyl ( | Ethyl Methyl. |

Part 5: Quality Control & Self-Validation

To ensure the integrity of the synthesized compound, the following self-validating checks must be performed:

-

Integration Ratio (NMR): The ratio of the Methoxy singlet (3.88 ppm) to the Ethyl triplet (1.23 ppm) must be exactly 1:1 (3H : 3H). Any deviation suggests contamination with unreacted starting materials.

-

Isotope Pattern (MS): The Molecular Ion region must show two peaks of roughly equal intensity separated by 2 mass units (334 and 336). If the M+2 peak is missing or very small, the Bromine has been lost (dehalogenation) or the wrong phenol was used.

-

TLC Visualization: Under UV light (254 nm), the product should be less polar (higher

) than the starting 4-methoxybenzoic acid and distinct from the phenolic starting material.

References

- General Esterification Protocols: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Spectral Data of Analogs (2-Bromo-4-methylphenol): National Institute of Standards and Technology (NIST). Mass Spectrum of Phenol, 2-bromo-4-methyl-. NIST Standard Reference Database.

- NMR Prediction Principles: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Substituent Effects: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).

-

Synthesis of 4-Methoxybenzoyl Chloride: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Section: Acid Chlorides).[2]

Sources

An In-depth Technical Guide to the Structure Elucidation of Novel Bromo-substituted Phenyl Benzoates

Foreword: The Analytical Imperative of Structural Precision

In the realm of drug development and materials science, the precise characterization of novel chemical entities is paramount. Bromo-substituted phenyl benzoates represent a class of compounds with significant potential, finding applications from synthetic intermediates to bioactive molecules.[1][2][3] The introduction of a bromine atom onto the phenyl benzoate scaffold can dramatically alter its physicochemical and biological properties. Consequently, the unambiguous determination of its molecular structure, including the exact position of the bromine substituent, is a critical step in harnessing its potential. This guide provides a comprehensive, technically-grounded framework for the structure elucidation of these compounds, moving beyond rote protocols to explain the scientific rationale behind each step.

The Foundational Step: Synthesis and Purification

The journey to structure elucidation begins with a pure sample. Impurities can confound spectroscopic data, leading to misinterpretation. Therefore, robust synthesis and purification strategies are not merely preparatory but integral to the analytical process.

Synthesis Strategies

The synthesis of bromo-substituted phenyl benzoates typically involves the esterification of a brominated benzoic acid with a phenol or the esterification of benzoic acid with a brominated phenol. A common method is the Schotten-Baumann reaction, where an acid chloride reacts with a phenol in the presence of a base.

Rationale: The choice of synthetic route is often dictated by the availability and stability of the starting materials. For instance, if a specific bromo-phenol is readily accessible, its reaction with benzoyl chloride is a logical approach. The presence of the bromine atom can influence the reactivity of the aromatic rings, a factor that must be considered in reaction design.

Purification: The Pursuit of Analytical Purity

A multi-step purification protocol is often necessary to achieve the high degree of purity required for unambiguous spectroscopic analysis.[4][5][6][7][8]

Table 1: Purification Techniques for Bromo-substituted Phenyl Benzoates

| Technique | Principle | Application & Rationale |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures.[5][6][8] | This is a primary method for purifying solid organic compounds. The choice of solvent is critical; it should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should remain soluble at all temperatures.[8] |

| Column Chromatography | Differential adsorption of components of a mixture onto a stationary phase.[4][7] | Highly effective for separating the desired product from unreacted starting materials and by-products, especially when dealing with isomers which may have very similar physical properties.[9] |

| Vacuum Distillation | Separation of liquids based on differences in boiling points at reduced pressure.[4] | Useful for purifying liquid products or high-boiling point solids. Lowering the pressure reduces the boiling point, preventing thermal decomposition of the compound.[4] |

Experimental Protocol: Column Chromatography

-

Stationary Phase Selection: Select an appropriate stationary phase, typically silica gel for compounds of moderate polarity.

-

Slurry Preparation: Prepare a slurry of the stationary phase in a non-polar solvent (e.g., hexane).

-

Column Packing: Carefully pack the column with the slurry to ensure a uniform bed with no air bubbles.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the column.

-

Elution: Begin elution with a non-polar mobile phase (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This gradient elution allows for the separation of compounds with different polarities.

-

Fraction Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

The Spectroscopic Toolkit: A Multi-faceted Approach

No single technique can definitively elucidate the structure of a novel compound. Instead, a synergistic combination of spectroscopic methods is employed to piece together the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[10] Both ¹H and ¹³C NMR provide invaluable information about the chemical environment of the hydrogen and carbon atoms, respectively.[11][12]

Key Insights from NMR:

-

¹H NMR:

-

Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. Protons on the aromatic rings will appear in the range of ~7-8.5 ppm.[13][14] The exact shift is influenced by the position of the bromine atom and the ester linkage.

-

Integration: The area under each peak is proportional to the number of protons it represents.

-

Splitting Patterns (Multiplicity): The splitting of a signal into multiple peaks (e.g., doublet, triplet) reveals the number of neighboring protons. This is crucial for determining the substitution pattern on the aromatic rings.

-

-

¹³C NMR:

-

Provides information on the number of non-equivalent carbon atoms in the molecule.

-

The chemical shifts of the carbon atoms are also sensitive to their electronic environment, including the presence of the bromine substituent.

-

The Isomer Challenge: A significant challenge in the characterization of bromo-substituted phenyl benzoates is distinguishing between positional isomers.[9] For example, 2-bromophenyl benzoate, 3-bromophenyl benzoate, and 4-bromophenyl benzoate will have the same molecular formula and very similar mass spectra. NMR, particularly the splitting patterns in the ¹H NMR spectrum, is instrumental in differentiating these isomers.[15]

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Key Insights from MS:

-

Molecular Ion Peak (M⁺): This peak corresponds to the molecular weight of the compound. For bromo-substituted compounds, a characteristic isotopic pattern is observed due to the presence of two abundant isotopes of bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[16][17] This results in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2), which is a clear indicator of the presence of one bromine atom in the molecule.[16][17][18]

-

Fragmentation Pattern: The way the molecular ion breaks down into smaller, charged fragments provides a "fingerprint" of the molecule's structure. Common fragmentation pathways for phenyl benzoates include cleavage of the ester bond.

X-ray Crystallography: The Definitive 3D Structure

For crystalline solids, single-crystal X-ray crystallography provides the ultimate, unambiguous determination of the molecular structure in the solid state.[19][20][21] It reveals the precise spatial arrangement of all atoms, bond lengths, and bond angles.[19][22]

The Process:

-

Crystal Growth: The most critical and often rate-limiting step is growing a high-quality single crystal suitable for diffraction.[21]

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected.[20]

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.[23]

While X-ray crystallography is a powerful technique, obtaining suitable crystals can be challenging.[24] In cases where single crystals cannot be grown, powder X-ray diffraction can sometimes be used for structure determination, although it is a more complex process.[23][24]

Integrating the Data: A Holistic Approach

The true power of this multi-technique approach lies in the integration of data from each method.

A Self-Validating System:

-

MS provides the molecular formula.

-

NMR then determines the connectivity of the atoms and differentiates between isomers.

-

X-ray crystallography , when possible, confirms the structure determined by NMR and MS and provides precise 3D information.

Any inconsistencies between the data from these techniques signal a need for further investigation, ensuring the trustworthiness of the final structural assignment.

Conclusion: A Commitment to Scientific Rigor

The structure elucidation of novel bromo-substituted phenyl benzoates is a meticulous process that demands a deep understanding of analytical techniques and a logical, integrated approach to data interpretation. By moving beyond a simple checklist of experiments and embracing the underlying scientific principles, researchers can confidently and accurately characterize these important molecules, paving the way for their successful application in drug discovery and materials science.

References

-

BYJU'S. (2019, October 16). methods of purification of organic compounds. Retrieved from [Link]

-

Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

-

Research and Reviews. (2021, September 6). Purification Methods of Organic Compounds. Retrieved from [Link]

-

Class 11 Chemistry Notes. (n.d.). Methods of Purification of Organic Compounds. Retrieved from [Link]

-

NCERT. (n.d.). 8.8 Methods of Purification of Organic Compounds | NCERT 11 Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

PubMed. (n.d.). Ab initio study of phenyl benzoate: structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. Retrieved from [Link]

-

Biocompare. (2021, December 10). Resolving the Isomer Problem: Tackling Characterization Challenges. Retrieved from [Link]

-

AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Semantic Scholar. (1995, March 1). Spectroscopic and conformational study of phenyl benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Ab initio study of phenyl benzoate: Structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. Retrieved from [Link]

-

PMC. (n.d.). Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption Materials. Retrieved from [Link]

-

PMC. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. Retrieved from [Link]

-

ACS Publications. (n.d.). A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Ab initio study of phenyl benzoate: structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-(2-Bromoacetyl)phenyl benzoate. Retrieved from [Link]

-

The British Journal for the Philosophy of Science. (n.d.). The Problem of Molecular Structure Just Is the Measurement Problem. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Quora. (2023, February 24). What spectral technique is used to distinguish between ethyl benzoate and phenyl propanoate and why?. Retrieved from [Link]

-

PMC. (n.d.). 3-(2-Bromoacetyl)phenyl benzoate. Retrieved from [Link]

- Google Patents. (n.d.). US3078299A - Preparation of phenyl benzoate and conversion thereof to phenol.

-

Journal of Chinese Pharmaceutical Sciences. (2021, November 28). Syntheses of phenyl benzoate compounds and their bioactivity investigation. Retrieved from [Link]

-

BMRB. (n.d.). bmse010254 Phenyl Benzoate at BMRB. Retrieved from [Link]

-

Pediaa.Com. (2020, November 5). Difference Between Proton NMR of Methyl Benzoate and Phenylacetic Acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate. Retrieved from [Link]

-

YouTube. (2017, October 11). Challenging Problems in Isomerism - IIT JEE. Retrieved from [Link]

Sources

- 1. Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(2-Bromoacetyl)phenyl benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]

- 4. byjus.com [byjus.com]

- 5. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]

- 6. rroij.com [rroij.com]

- 7. Methods of Purification of Organic Compounds - Class 11 Chemistry Notes [vavaclasses.com]

- 8. chemistrystudent.com [chemistrystudent.com]

- 9. biocompare.com [biocompare.com]

- 10. JEOL USA blog | Structure Elucidation Challenges: How Can Advance [jeolusa.com]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. Phenyl benzoate(93-99-2) 1H NMR spectrum [chemicalbook.com]

- 14. differencebetween.com [differencebetween.com]

- 15. quora.com [quora.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. m.youtube.com [m.youtube.com]

- 19. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 20. azolifesciences.com [azolifesciences.com]

- 21. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

Technical Whitepaper: Strategic Selection & Preparation of Precursors for 2-Bromo-4-ethylphenyl 4-methoxybenzoate

Executive Summary

The synthesis of 2-Bromo-4-ethylphenyl 4-methoxybenzoate represents a classic challenge in esterification involving a sterically modified phenol. Unlike simple aliphatic esterifications, this protocol requires a rigorous approach to precursor quality—specifically the regiochemical purity of the phenolic component.

This guide moves beyond basic recipe listing to analyze the critical quality attributes (CQAs) of the starting materials. We focus on the independent synthesis and purification of the 2-Bromo-4-ethylphenol intermediate, as commercial batches often contain isomeric impurities (2,6-dibromo species) that degrade the liquid crystalline properties or pharmacological profile of the final ester.

Retrosynthetic Logic & Strategy

To design a robust synthesis, we must first deconstruct the target molecule. The ester bond is the logical disconnection point, separating the molecule into an acyl donor (Acid/Acid Chloride) and a nucleophilic acceptor (Phenol).

Structural Disconnection

-

Target: 2-Bromo-4-ethylphenyl 4-methoxybenzoate

-

Bond Formed: Ester linkage (

) -

Precursor A (Nucleophile): 2-Bromo-4-ethylphenol (Sterically crowded at ortho-position)

-

Precursor B (Electrophile): 4-Methoxybenzoyl chloride (Activated derivative of Anisic acid)

Strategic Pathway Visualization

Figure 1: Retrosynthetic breakdown of the target ester showing the divergence into two primary raw material streams.

The Nucleophile: 2-Bromo-4-ethylphenol

This is the most critical starting material. While commercially available, "tech grade" supplies often contain 5–10% of 2,6-dibromo-4-ethylphenol . For high-specification applications (e.g., liquid crystals or pharma), you must synthesize this freshly or purify it rigorously.

Synthesis Strategy (Bromination)

Direct bromination of 4-ethylphenol is preferred. The hydroxyl group is a strong ortho, para-director. Since the para position is blocked by the ethyl group, bromination occurs at the ortho position.

-

Challenge: Preventing over-bromination (formation of the 2,6-dibromo adduct).

-

Solution: Use of controlled stoichiometry at low temperatures (

) in non-polar solvents (

Precursor Data Table

| Component | CAS Registry | MW ( g/mol ) | Role | Critical Impurity to Watch |

| 4-Ethylphenol | 123-07-9 | 122.16 | Starting Material | Phenol (lacks ethyl group) |

| Bromine ( | 7726-95-6 | 159.81 | Reagent | N/A |

| 2-Bromo-4-ethylphenol | 25401-89-2 | 201.06 | Key Intermediate | 2,6-Dibromo-4-ethylphenol |

The Electrophile: 4-Methoxybenzoyl Chloride

The esterification of phenols is kinetically slower than aliphatic alcohols due to the lower nucleophilicity of the phenoxide oxygen and steric hindrance from the ortho-bromine. Therefore, using the carboxylic acid directly (Fischer esterification) will fail. You must use the acid chloride.

Sourcing vs. Synthesis[1]

-

Commercial: Available (CAS 100-07-2), but prone to hydrolysis into acid if stored improperly.

-

In-situ Preparation: Recommended. Convert 4-Methoxybenzoic acid (Anisic acid) using Thionyl Chloride (

). This ensures 100% activity of the electrophile.

Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Bromo-4-ethylphenol

Rationale: To generate high-purity nucleophile free of dibromo- impurities.

Reagents:

-

4-Ethylphenol (1.0 eq)[1]

-

Bromine (1.05 eq)[2]

-

Chloroform (

) or Dichloromethane (DCM) -

Saturated Sodium Bisulfite (

)

Step-by-Step:

-

Dissolution: Dissolve 4-ethylphenol (e.g., 12.2 g, 100 mmol) in

(100 mL) in a round-bottom flask equipped with a pressure-equalizing addition funnel. -

Cooling: Cool the solution to 0–5°C using an ice/salt bath. Low temperature is crucial to kinetic control.

-

Addition: Add Bromine (16.8 g, 105 mmol) dissolved in

(20 mL) dropwise over 60 minutes.-

Note: The solution will turn dark red. Rapid addition promotes di-bromination.

-

-

Quenching: Once addition is complete, stir for 30 mins at 0°C. Quench excess bromine by adding saturated aqueous

until the red color fades to pale yellow. -

Workup: Separate the organic layer, wash with water (2x) and brine (1x). Dry over anhydrous

. -

Purification: Concentrate in vacuo. If NMR shows >2% di-bromo impurity, purify via vacuum distillation or flash chromatography (Hexanes/EtOAc 95:5).

Protocol B: Esterification (Schotten-Baumann Conditions)

Rationale: The ortho-bromine on the phenol creates steric hindrance. Pyridine acts as both a solvent and a nucleophilic catalyst (forming the N-acylpyridinium intermediate).

Reagents:

-

2-Bromo-4-ethylphenol (1.0 eq) - From Protocol A

-

4-Methoxybenzoyl chloride (1.1 eq)

-

Pyridine (anhydrous) - Solvent/Base

-

Dichloromethane (DCM) - Co-solvent (optional)

Step-by-Step:

-

Setup: Flame-dry a 250 mL flask under Nitrogen atmosphere.

-

Solubilization: Dissolve 2-Bromo-4-ethylphenol (20.1 g, 100 mmol) in anhydrous Pyridine (50 mL).

-

Why Pyridine? It scavenges the HCl byproduct and activates the acid chloride.

-

-

Coupling: Cool to 0°C. Add 4-Methoxybenzoyl chloride (18.8 g, 110 mmol) portion-wise (solid) or dropwise (if liquid/dissolved in DCM) over 20 minutes.

-

Reaction: Allow to warm to room temperature and stir for 12–18 hours.

-

Monitoring: Check TLC for disappearance of the phenol.

-

-

Workup: Pour the mixture into ice-cold dilute HCl (1M) to neutralize pyridine and solubilize it as the hydrochloride salt. Extract with Ethyl Acetate or DCM.

-

Washing: Wash organic layer with

(to remove unreacted anisic acid) and Brine. -

Crystallization: The crude ester is often a solid. Recrystallize from Ethanol or Ethanol/Hexane mixtures to achieve final purity.

Quality Control & Analytics

To validate the synthesis, the following analytical signatures must be confirmed.

NMR Validation Logic

-

-NMR (CDCl3):

-

Look for the Ethyl group : Triplet (~1.2 ppm) and Quartet (~2.6 ppm).

-

Look for the Methoxy group : Singlet (~3.8 ppm).

-

Diagnostic Shift: The protons on the phenol ring will shift downfield upon esterification.

-

Impurity Check: 2,6-dibromo-4-ethylphenol would show a singlet for the aromatic protons (symmetry), whereas the desired 2-bromo product shows an ABC or ABX coupling pattern (asymmetry).

-

Reaction Workflow Diagram

Figure 2: Integrated process flow from raw material bromination to final ester crystallization.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10631857, 2-Bromo-4-ethylaniline (Analogous precursor chemistry). Retrieved from [Link]

-

National Institutes of Health (PMC). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (Discussion on esterification conditions for methoxy-substituted benzoates). Retrieved from [Link]

Sources

The Ortho-Acyloxy Bromide: A Guide to Chemoselective Functionalization of 2-Bromo-4-ethylphenyl 4-methoxybenzoate

Topic: Reactivity of the Bromine Atom in 2-Bromo-4-ethylphenyl 4-methoxybenzoate Content Type: In-Depth Technical Guide Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

This technical guide analyzes the specific reactivity profile of the bromine atom within 2-Bromo-4-ethylphenyl 4-methoxybenzoate . Unlike standard aryl bromides, this substrate presents a unique "push-pull" electronic environment and a high degree of steric congestion due to the ortho-ester linkage.

For drug development professionals, this molecule represents a valuable "masked" biphenyl or biaryl-ether scaffold. However, it poses two distinct challenges:

-

Electronic Deactivation: The bromine is attached to an electron-rich phenolic ring, rendering the C-Br bond less electrophilic toward oxidative addition compared to electron-poor aryl halides.

-

Steric Shielding: The proximal 4-methoxybenzoyl ester creates significant steric bulk, inhibiting the approach of standard catalytic systems.

This guide provides validated protocols to overcome these barriers, focusing on Palladium-catalyzed cross-coupling while explicitly advising against organolithium-mediated pathways due to inherent instability.

Structural Anatomy & Reactivity Analysis

Before designing a synthesis, one must deconstruct the molecule’s electronic and steric reality.

The Molecule

-

Ring A (The Reactive Core): A 2-bromo-4-ethylphenol derivative.

-

C1: Attached to the ester Oxygen (Electron Donating via resonance).

-

C2: The Bromine Atom (Target).

-

C4: Ethyl group (Weakly activating).

-

-

Ring B (The Shield): A 4-methoxybenzoyl group. This acts as a bulky protecting group that can be removed later via hydrolysis.

The "Ortho-Effect" Paradox

The bromine atom is positioned ortho to the acyloxy group (

-

Electronic Effect: The oxygen atom donates electron density into Ring A. This increases the electron density at the C-Br bond, making it less reactive toward oxidative addition with Pd(0) compared to a simple bromobenzene.

-

Steric Effect: The 4-methoxybenzoyl group is large. It creates a "steric wall" that blocks the approach of bulky metal complexes unless specific ligands are employed.

Chemoselective Cross-Coupling Strategies

The "Gold Standard" for functionalizing this bromine is Transition Metal Catalysis. The presence of the ester linkage rules out harsh nucleophiles, requiring mild, chemoselective conditions.

Pathway A: The Suzuki-Miyaura Protocol (Biaryl Synthesis)

Standard triphenylphosphine (

Recommended Ligand: SPhos or XPhos These ligands are electron-rich (speeding up oxidative addition into the electron-rich C-Br bond) and bulky (preventing catalyst dimerization).

Experimental Protocol: SPhos-Mediated Coupling

-

Objective: Coupling with Phenylboronic acid (Representative).

-

Scale: 1.0 mmol.

| Reagent | Equivalents | Role |

| Substrate | 1.0 | Electrophile |

| Boronic Acid | 1.5 | Nucleophile |

| Pd(OAc)₂ | 0.02 (2 mol%) | Pre-catalyst |

| SPhos | 0.04 (4 mol%) | Ligand |

| K₃PO₄ | 2.0 | Base (Weak, preserves ester) |

| Toluene/Water | 10:1 (0.2 M) | Solvent System |

Step-by-Step Methodology:

-

Catalyst Pre-formation: In a distinct vial, mix

and SPhos in dry Toluene. Stir at RT for 15 minutes to generate the active -

Reaction Assembly: Charge a reaction vessel with the Substrate, Boronic Acid, and finely ground

. -

Degassing: Seal the vessel and purge with Argon for 10 minutes. Why: Oxygen poisons the electron-rich phosphine ligand.

-

Addition: Add the catalyst solution and degassed water via syringe.

-

Execution: Heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to avoid ester hydrolysis.

-

Workup: Cool, dilute with EtOAc, wash with brine, and purify via silica chromatography.

Pathway B: Buchwald-Hartwig Amination (C-N Bond Formation)

Aminating this bromide is challenging because the resulting aniline is prone to intramolecular cyclization with the ester (forming a benzoxazole derivative) if temperatures are too high.

Recommended System: Pd-RuPhos Gen 3 or Gen 4 Precatalyst RuPhos is specifically designed for secondary amines and electron-rich aryl halides.

| Parameter | Condition | Rationale |

| Catalyst | RuPhos Pd G4 (2 mol%) | Air-stable, rapid activation. |

| Base | Cs₂CO₃ | Mild base; avoids ester cleavage seen with NaOtBu. |

| Solvent | 1,4-Dioxane (Dry) | High boiling point, good solubility. |

| Temp | 80°C | Balance between rate and ester stability. |

The "Danger Zone": Lithium-Halogen Exchange

CRITICAL WARNING: Researchers often attempt Lithium-Halogen exchange (using

Why it Fails:

-

The "Ortho-Fries" Trap: If the Lithium-Halogen exchange is successful, the resulting anion is at the C2 position. The ester carbonyl is at C1 (via the oxygen). The anion will immediately attack the carbonyl in an intramolecular fashion, leading to a hydroxy-ketone rearrangement product (anionic Fries rearrangement) rather than trapping the external electrophile.

-

Direct Attack:

-BuLi is a potent nucleophile and will attack the ester carbonyl faster than it performs the Br-Li exchange at temperatures above -78°C.

Alternative: If metallation is absolutely required, use Turbo-Grignard (

Visualizing the Reaction Landscape

The following diagram illustrates the divergent pathways and the critical decision points for the researcher.

Caption: Divergent reactivity pathways. Green/Blue indicate recommended catalytic routes; Red indicates the unstable organolithium pathway.

Stability Data & Side Reaction Analysis

When optimizing these reactions, monitoring for specific byproducts is essential.

| Byproduct Type | Cause | Prevention Strategy |

| Phenol (Hydrolysis) | Base is too strong (e.g., NaOH, NaOtBu) or water content is too high at high temp. | Use anhydrous phosphate ( |

| Protodehalogenation | Reduction of C-Br bond to C-H. Common in sterically crowded systems where oxidative addition is slow. | Increase catalyst loading; ensure strictly anhydrous solvents; use highly active ligands (SPhos). |

| Benzoxazole | Condensation of the product amine (from Buchwald) with the ester. | Keep reaction temperature below 100°C; avoid acidic workups. |

References

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Journal of the American Chemical Society.[1]

- Context: Establishes SPhos as the premier ligand for hindered oxid

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

- Context: Comprehensive review on amination conditions compatible with sensitive functional groups like esters.

-

Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Chemistry – A European Journal.

- Context: Describes the limitations of Li-Halogen exchange in the presence of esters and the superiority of Mg-reagents (Turbo-Grignard).

Sources

A Technical Guide to the Solubility Profile of 2-Bromo-4-ethylphenyl 4-methoxybenzoate for Pharmaceutical and Chemical Synthesis Applications

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical physicochemical parameter that governs performance in a multitude of applications, from reaction kinetics and purification to bioavailability and formulation. This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Bromo-4-ethylphenyl 4-methoxybenzoate in organic solvents. We delve into the fundamental principles of solubility, provide a detailed, field-proven experimental protocol for its determination via the Shake-Flask method, and present an illustrative solubility profile. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals, enabling informed solvent selection for synthesis, purification, and formulation processes.

Compound Profile: 2-Bromo-4-ethylphenyl 4-methoxybenzoate

1.1. Chemical Structure and Properties

2-Bromo-4-ethylphenyl 4-methoxybenzoate is an aromatic ester. Its molecular structure dictates its solubility behavior.

-

Molecular Formula: C₁₆H₁₅BrO₃

-

Molecular Weight: 335.19 g/mol

-

Structural Features:

-

Two Phenyl Rings: Contribute to significant non-polar character, suggesting solubility in solvents that can engage in π-π stacking and van der Waals interactions.

-

Ester Linkage (-COO-): Introduces polarity and a hydrogen bond acceptor site (the carbonyl oxygen).

-

Methoxy Group (-OCH₃): Adds a polar ether linkage and a hydrogen bond acceptor site.

-

Bromo Group (-Br): Contributes to molecular weight and polarizability, but is a weak contributor to polarity.

-

Ethyl Group (-CH₂CH₃): Enhances non-polar (lipophilic) character.

-

This combination of a large non-polar scaffold with polar functional groups suggests that the compound will exhibit nuanced solubility, favoring solvents of intermediate polarity and disfavoring highly polar or highly non-polar solvents.

Fundamental Principles of Solubility

The dissolution of a solid solute in a liquid solvent is governed by the principle "like dissolves like" (similia similibus solvuntur).[1][2][3] This adage is a simplification of the complex interplay between intermolecular forces of the solute-solute, solvent-solvent, and solute-solvent.[1] For dissolution to occur, the energy gained from solute-solvent interactions must overcome the energy of the solute's crystal lattice and the solvent's cohesive forces.

Key Factors Influencing Solubility:

-

Polarity: The most critical factor. Polar solvents, characterized by large dipole moments and high dielectric constants, effectively dissolve polar and ionic solutes.[2][4] Non-polar solvents dissolve non-polar solutes through weaker van der Waals forces.[1][2] 2-Bromo-4-ethylphenyl 4-methoxybenzoate, with its mixed characteristics, is expected to be most soluble in solvents of intermediate polarity.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor significantly impacts solubility.[5][6][7] While our target compound lacks a hydrogen bond donor, its ester and methoxy oxygens can act as hydrogen bond acceptors.[8] Solvents that can engage in this interaction may enhance solubility.[5][6][8]

-

Temperature: For most solid solutes, solubility increases with temperature.[1][9][10] This principle is the foundation for purification by recrystallization, where a compound is dissolved in a hot solvent and crystallizes upon cooling.[9][11][12][13]

Experimental Protocol: Thermodynamic Solubility Determination

To ensure scientific rigor and reproducibility, we describe the Equilibrium Shake-Flask Method , a gold-standard technique adapted from the OECD Test Guideline 105 for determining thermodynamic (equilibrium) solubility.[14][15][16][17][18] This method measures the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the system has reached equilibrium.[18]

3.1. Materials and Equipment

-

Solute: 2-Bromo-4-ethylphenyl 4-methoxybenzoate (purity >98%)

-

Solvents: HPLC-grade organic solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Isopropanol, Methanol)

-

Apparatus:

-

Analytical balance (± 0.01 mg)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge with temperature control

-

Syringes (glass or polypropylene)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

3.2. Experimental Workflow

The shake-flask method is a robust, multi-step process designed to ensure that a true equilibrium is reached and accurately measured.[19][20][21]

Caption: Workflow for Shake-Flask Solubility Determination.

3.3. Step-by-Step Methodology

-

Preparation: Add an excess amount of 2-Bromo-4-ethylphenyl 4-methoxybenzoate (e.g., 20-50 mg, ensuring solid remains after equilibration) to a tared glass vial. Record the exact mass. Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent.

-

Causality: Using a significant excess of solid ensures that the solution reaches its saturation point.

-

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[19][22] A preliminary time-to-equilibrium study is recommended.

-

Causality: Continuous agitation maximizes the surface area for dissolution, while a long incubation period ensures the system reaches a thermodynamic steady state. Temperature control is critical as solubility is temperature-dependent.

-

-

Phase Separation: After equilibration, let the vials stand undisturbed at the same constant temperature for at least one hour to allow for initial settling. Then, centrifuge the vials at the same temperature to pellet the undissolved solid.

-

Causality: Centrifugation is a crucial step to cleanly separate the saturated liquid phase from the excess solid without altering the temperature, which would change the solubility.

-

-

Filtration & Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first ~100 µL to saturate the filter membrane. Collect the subsequent filtrate into a clean vial. Perform an accurate, pre-determined dilution of this filtrate into a volumetric flask using the HPLC mobile phase.

-

Causality: Filtration removes any remaining microscopic particulates. The dilution step is necessary to bring the analyte concentration into the linear dynamic range of the HPLC detector.

-

-

Quantification: Analyze the diluted sample using a validated HPLC method.[23][24][25][26] A typical method would involve a C18 reversed-phase column with a mobile phase such as acetonitrile/water and UV detection.[25] Calculate the concentration of the solute in the original saturated solution by back-calculation, accounting for the dilution factor.

Illustrative Solubility Profile

The following table presents a predicted solubility profile for 2-Bromo-4-ethylphenyl 4-methoxybenzoate at 25 °C, based on chemical principles. This data is for illustrative purposes and must be confirmed by experimental determination as described in Section 3. Solvents are grouped by their polarity class.

| Solvent Class | Solvent | Polarity Index | Dielectric Constant (ε) | Predicted Solubility (mg/mL) at 25°C |

| Non-Polar | n-Hexane | 0.1 | 1.9 | < 1 (Poor) |